6-Fluoro L-DOPA Hydrobromide Salt

Vue d'ensemble

Description

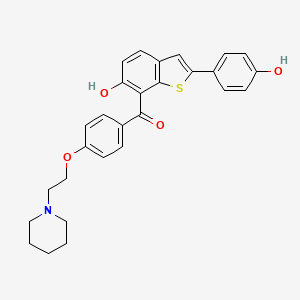

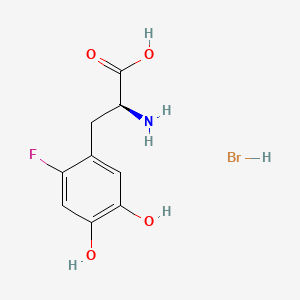

6-Fluoro L-DOPA Hydrobromide Salt is a fluorinated analog of L-DOPA, a compound widely known for its role in the treatment of Parkinson’s disease. This compound is characterized by the presence of a fluorine atom at the 6th position of the aromatic ring, which significantly alters its chemical and biological properties. The molecular formula of this compound is C9H10FNO4·HBr, and it has a molecular weight of 296.09 g/mol .

Mécanisme D'action

Target of Action

The primary target of 6-Fluoro L-DOPA Hydrobromide Salt is the presynaptic dopaminergic system in the human brain . This compound has a high affinity for blood-brain barrier amino acid transporters , particularly in its L-form .

Mode of Action

This compound interacts with its targets by being decarboxylated by aromatic amino acid decarboxylase (AADC) in the striatum to fluorodopamine F 18 . This interaction reflects the functional integrity of the presynaptic dopaminergic synthesis .

Biochemical Pathways

The biochemical pathway affected by this compound involves the conversion of 6-[18F]FDOPA 1 in [18F]fluorodopamine . This conversion allows us to visualize the functional integrity of the presynaptic dopaminergic synthesis .

Pharmacokinetics

The pharmacokinetics of this compound involve several steps. After being decarboxylated by AADC, fluorodopamine F 18 is further metabolized by monoamine oxidase (MAO) to yield [18F] 6-fluoro-3,4-dihydroxyphenylacetic acid, then subsequently by COMT to yield [18F]6-fluorohomovanillic acid .

Result of Action

The result of the action of this compound is the visualization of the functional integrity of the presynaptic dopaminergic synthesis . This allows for the diagnosis of several central nervous system disorders such as schizophrenia and Parkinson’s disease .

Analyse Biochimique

Biochemical Properties

6-Fluoro L-DOPA Hydrobromide Salt interacts with various enzymes, proteins, and other biomolecules. As DOPA is the precursor of the neurotransmitter dopamine, the accumulation of this compound in the brain reflects the functional integrity of the presynaptic dopaminergic synthesis .

Cellular Effects

This compound has significant effects on various types of cells and cellular processes. It influences cell function, including impacts on cell signaling pathways, gene expression, and cellular metabolism .

Molecular Mechanism

This compound exerts its effects at the molecular level through binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression .

Temporal Effects in Laboratory Settings

The effects of this compound change over time in laboratory settings. Information on the product’s stability, degradation, and any long-term effects on cellular function observed in in vitro or in vivo studies is currently limited .

Méthodes De Préparation

Synthetic Routes and Reaction Conditions

The synthesis of 6-Fluoro L-DOPA Hydrobromide Salt typically involves the fluorination of L-DOPA. One common method is the nucleophilic substitution reaction where a fluorine atom is introduced into the aromatic ring of L-DOPA. This process often requires the use of a fluorinating agent such as diethylaminosulfur trifluoride (DAST) under controlled conditions .

Industrial Production Methods

In industrial settings, the production of this compound may involve automated synthesis processes to ensure high yield and purity. The use of automated radiosynthesizers has been reported to be effective in producing this compound, especially for applications in positron emission tomography (PET) imaging .

Analyse Des Réactions Chimiques

Types of Reactions

6-Fluoro L-DOPA Hydrobromide Salt undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized to form quinones, which are reactive intermediates.

Reduction: Reduction reactions can convert the compound into its corresponding amine.

Substitution: The fluorine atom can be substituted with other nucleophiles under appropriate conditions

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).

Reduction: Reducing agents such as sodium borohydride (NaBH4) are often used.

Substitution: Nucleophilic substitution reactions may involve reagents like sodium azide (NaN3) or thiols

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can lead to the formation of quinones, while reduction can yield amines .

Applications De Recherche Scientifique

6-Fluoro L-DOPA Hydrobromide Salt has a wide range of applications in scientific research:

Chemistry: It is used as a building block for the synthesis of more complex fluorinated compounds.

Biology: The compound is utilized in studies involving neurotransmitter pathways, particularly those related to dopamine.

Medicine: It serves as a precursor for radiolabeled compounds used in PET imaging to diagnose and monitor neurological disorders such as Parkinson’s disease and neuroendocrine tumors

Industry: The compound is employed in the development of pharmaceuticals and diagnostic agents.

Comparaison Avec Des Composés Similaires

Similar Compounds

L-DOPA: The non-fluorinated analog used in the treatment of Parkinson’s disease.

6-Fluoro DOPA: Another fluorinated analog with similar applications.

3,4-Dihydroxyphenylalanine (DOPA): The parent compound from which L-DOPA and its analogs are derived

Uniqueness

6-Fluoro L-DOPA Hydrobromide Salt is unique due to the presence of the fluorine atom, which imparts distinct chemical and biological properties. This fluorination enhances the compound’s stability and allows for its use in PET imaging, providing valuable insights into neurological functions and disorders .

Propriétés

IUPAC Name |

(2S)-2-amino-3-(2-fluoro-4,5-dihydroxyphenyl)propanoic acid;hydrobromide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H10FNO4.BrH/c10-5-3-8(13)7(12)2-4(5)1-6(11)9(14)15;/h2-3,6,12-13H,1,11H2,(H,14,15);1H/t6-;/m0./s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JSELPBCSJSDDFZ-RGMNGODLSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=C(C(=CC(=C1O)O)F)CC(C(=O)O)N.Br | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1=C(C(=CC(=C1O)O)F)C[C@@H](C(=O)O)N.Br | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H11BrFNO4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60747803 | |

| Record name | 2-Fluoro-5-hydroxy-L-tyrosine--hydrogen bromide (1/1) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60747803 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

296.09 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

154051-94-2 | |

| Record name | 2-Fluoro-5-hydroxy-L-tyrosine--hydrogen bromide (1/1) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60747803 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![Cyclobutanecarboxylic acid, 2,3-bis(hydroxymethyl)-, [1R-(1alpha,2beta,3alpha)]- (9CI)](/img/new.no-structure.jpg)